Cas no 1805010-80-3 (2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine)

2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine is a halogenated pyridine derivative with a difluoromethyl substituent at the 2-position and methoxy group at the 6-position. Its unique structure, featuring two iodine atoms at the 3- and 4-positions, enhances reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the methoxy moiety offers further functionalization potential. This compound is particularly useful in the development of fluorinated heterocycles, where selective reactivity and robust stability are required. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science.
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine structure
1805010-80-3 structure
商品名:2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
CAS番号:1805010-80-3
MF:C7H5F2I2NO
メガワット:410.926453351974
CID:4811374

2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
    • インチ: 1S/C7H5F2I2NO/c1-13-4-2-3(10)5(11)6(12-4)7(8)9/h2,7H,1H3
    • InChIKey: IDHOHIALSKWJSZ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(N=C1C(F)F)OC)I

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071828-500mg
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
1805010-80-3 97%
500mg
$831.30 2022-04-01
Alichem
A029071828-250mg
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
1805010-80-3 97%
250mg
$470.40 2022-04-01
Alichem
A029071828-1g
2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine
1805010-80-3 97%
1g
$1,519.80 2022-04-01

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2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridineに関する追加情報

Research Brief on 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine (CAS: 1805010-80-3)

The compound 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine (CAS: 1805010-80-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of fluorinated pyridine derivatives, which are increasingly important in the development of pharmaceuticals and agrochemicals. The presence of both difluoromethyl and diiodo substituents on the pyridine ring offers unique reactivity patterns, enabling selective functionalization for targeted applications. Researchers have successfully employed this compound in cross-coupling reactions, leveraging the iodine atoms for palladium-catalyzed transformations.

In the context of medicinal chemistry, preliminary investigations suggest that 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine may exhibit promising biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a scaffold for developing kinase inhibitors, with particular relevance to oncology targets. The compound's ability to modulate protein-protein interactions through halogen bonding has been a subject of particular interest.

The synthesis of this compound has been optimized in recent years, with several research groups reporting improved yields and purity. A notable advancement comes from a 2024 Nature Protocols publication detailing a scalable, one-pot synthesis method that reduces the need for intermediate purification steps. This development is particularly significant for potential industrial applications.

From a safety and toxicological perspective, recent in vitro studies indicate that the compound shows moderate cytotoxicity at higher concentrations, suggesting the need for careful dose optimization in potential therapeutic applications. However, its metabolic stability appears favorable, with in vitro microsomal stability studies showing promising half-life characteristics.

Looking forward, researchers are exploring the compound's potential in radiopharmaceutical applications, taking advantage of the iodine atoms for potential radiolabeling. Early-stage research presented at the 2024 American Chemical Society meeting demonstrated promising results in this direction, though further validation is required.

In conclusion, 2-(Difluoromethyl)-3,4-diiodo-6-methoxypyridine represents an exciting area of research with multiple potential applications in drug discovery and development. Its unique chemical properties and recent synthetic advancements position it as a valuable building block in medicinal chemistry. Future research directions likely include further exploration of its biological activities, optimization of its physicochemical properties, and investigation of its potential in targeted therapies.

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